molecular formula C13H16N6O B6981618 8-[(2-Tert-butyltetrazol-5-yl)methoxy]imidazo[1,2-a]pyridine

8-[(2-Tert-butyltetrazol-5-yl)methoxy]imidazo[1,2-a]pyridine

Cat. No.: B6981618
M. Wt: 272.31 g/mol
InChI Key: MLIYKEWTTQMNCX-UHFFFAOYSA-N
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Description

8-[(2-Tert-butyltetrazol-5-yl)methoxy]imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.

Properties

IUPAC Name

8-[(2-tert-butyltetrazol-5-yl)methoxy]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O/c1-13(2,3)19-16-11(15-17-19)9-20-10-5-4-7-18-8-6-14-12(10)18/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIYKEWTTQMNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)COC2=CC=CN3C2=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-Tert-butyltetrazol-5-yl)methoxy]imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common approach is the condensation reaction of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

8-[(2-Tert-butyltetrazol-5-yl)methoxy]imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidizing agents.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core.

Mechanism of Action

The mechanism of action of 8-[(2-Tert-butyltetrazol-5-yl)methoxy]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(2-Tert-butyltetrazol-5-yl)methoxy]imidazo[1,2-a]pyridine is unique due to the presence of the tert-butyltetrazolyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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